

Pqr620 in Mouse Xenograft Models: Detailed Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **Pqr620**, a potent and selective dual mTORC1/2 inhibitor, in various mouse xenograft models. The included protocols are based on preclinical studies demonstrating its anti-tumor efficacy.

Introduction to Pqr620

Pqr620 is an orally bioavailable small molecule inhibitor that targets the kinase activity of both mTORC1 and mTORC2 complexes.[1] This dual inhibition leads to a more complete blockade of the PI3K/AKT/mTOr signaling pathway, which is frequently dysregulated in cancer and promotes cell growth, proliferation, and survival.[1][2] Preclinical studies have shown the antitumor effects of **Pqr620** in various cancer types, making it a promising candidate for further development.[1][3]

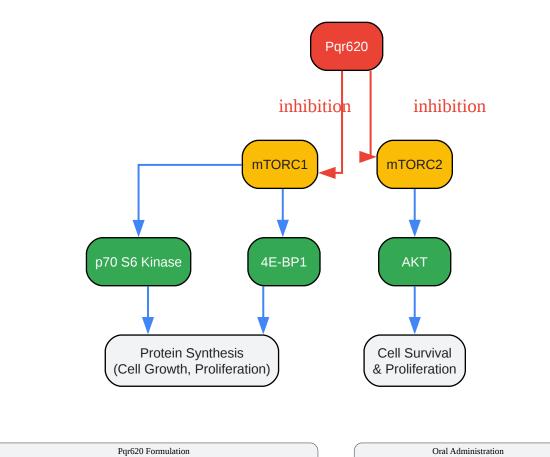
Pqr620 Signaling Pathway

Pqr620 exerts its anti-cancer effects by inhibiting the mTOR kinase, a central regulator of cell growth and metabolism. By blocking both mTORC1 and mTORC2, **Pqr620** disrupts downstream signaling pathways that are critical for tumor progression.

Calculate Dose Volume

Repeat Daily

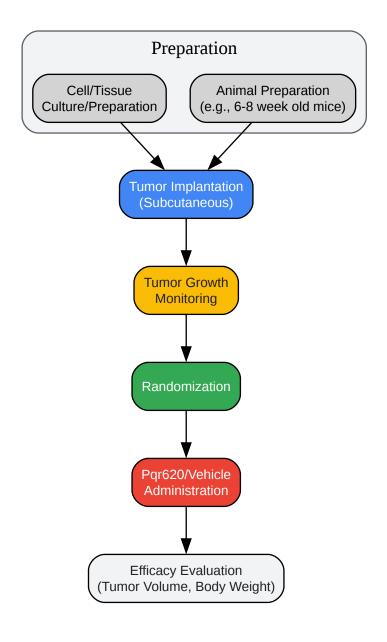




Dissolve in DMSO (Vortex & Sonicate)

Weigh Pqr620





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